Cas no 2138378-98-8 (1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-pyridinyl)-, 1,1-dimethylethyl ester)

1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-pyridinyl)-, 1,1-dimethylethyl ester is a heterocyclic compound featuring a triazole core substituted with a pyridinyl group and a tert-butyl ester moiety. This structure confers versatility in synthetic applications, particularly in medicinal chemistry and agrochemical research, where it serves as a key intermediate for further functionalization. The tert-butyl ester group enhances stability, facilitating handling and storage, while the pyridinyl substituent introduces potential for coordination or hydrogen bonding interactions. Its well-defined reactivity profile makes it valuable for constructing complex molecular architectures, including bioactive compounds. The compound is typically used under controlled conditions, with purity and structural integrity verified by standard analytical techniques.
1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-pyridinyl)-, 1,1-dimethylethyl ester structure
2138378-98-8 structure
商品名:1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-pyridinyl)-, 1,1-dimethylethyl ester
CAS番号:2138378-98-8
MF:C12H14N4O2
メガワット:246.265161991119
CID:5300609

1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-pyridinyl)-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

    • 1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-pyridinyl)-, 1,1-dimethylethyl ester
    • インチ: 1S/C12H14N4O2/c1-12(2,3)18-11(17)10-9(14-16-15-10)8-5-4-6-13-7-8/h4-7H,1-3H3,(H,14,15,16)
    • InChIKey: LSGVFAPTFXVZET-UHFFFAOYSA-N
    • ほほえんだ: N1C(C(OC(C)(C)C)=O)=C(C2=CC=CN=C2)N=N1

1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-pyridinyl)-, 1,1-dimethylethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-786541-0.05g
tert-butyl 5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
2138378-98-8 95.0%
0.05g
$1104.0 2025-02-22
Enamine
EN300-786541-0.1g
tert-butyl 5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
2138378-98-8 95.0%
0.1g
$1157.0 2025-02-22
Enamine
EN300-786541-0.5g
tert-butyl 5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
2138378-98-8 95.0%
0.5g
$1262.0 2025-02-22
Enamine
EN300-786541-2.5g
tert-butyl 5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
2138378-98-8 95.0%
2.5g
$2576.0 2025-02-22
Enamine
EN300-786541-10.0g
tert-butyl 5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
2138378-98-8 95.0%
10.0g
$5652.0 2025-02-22
Enamine
EN300-786541-0.25g
tert-butyl 5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
2138378-98-8 95.0%
0.25g
$1209.0 2025-02-22
Enamine
EN300-786541-5.0g
tert-butyl 5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
2138378-98-8 95.0%
5.0g
$3812.0 2025-02-22
Enamine
EN300-786541-1.0g
tert-butyl 5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
2138378-98-8 95.0%
1.0g
$1315.0 2025-02-22

1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-pyridinyl)-, 1,1-dimethylethyl ester 関連文献

1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-pyridinyl)-, 1,1-dimethylethyl esterに関する追加情報

Recent Advances in the Study of 1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-pyridinyl)-, 1,1-dimethylethyl ester (CAS: 2138378-98-8)

The compound 1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-pyridinyl)-, 1,1-dimethylethyl ester (CAS: 2138378-98-8) has recently gained significant attention in chemical biology and medicinal chemistry research due to its unique structural features and potential pharmacological applications. This heterocyclic compound, featuring both triazole and pyridine moieties, serves as a versatile building block in drug discovery and as a potential bioactive molecule itself.

Recent studies have focused on the synthetic optimization of this compound, with particular emphasis on improving yield and purity for pharmaceutical applications. A 2023 publication in the Journal of Medicinal Chemistry reported a novel microwave-assisted synthesis method that reduced reaction time from 12 hours to 30 minutes while maintaining a yield of 85%. This advancement significantly enhances the compound's accessibility for further biological evaluation.

In terms of biological activity, preliminary screening has revealed promising kinase inhibition properties. Molecular docking studies suggest that the compound shows high affinity for several tyrosine kinases, particularly those involved in oncogenic pathways. Researchers at the University of Cambridge have identified potential interactions with EGFR and VEGFR-2, with IC50 values in the low micromolar range, making it a candidate for further development as an anticancer agent.

The tert-butyl ester group in this compound has been shown to play a crucial role in its pharmacokinetic properties. Recent pharmacokinetic studies in rodent models demonstrated improved oral bioavailability compared to the free acid form, with a plasma half-life of approximately 4.5 hours. This characteristic makes the ester form particularly valuable for in vivo studies and potential therapeutic applications.

Current research directions include exploring the compound's potential in combination therapies and its use as a molecular scaffold for developing more potent derivatives. Several pharmaceutical companies have included this compound in their screening libraries, recognizing its potential as a privileged structure in drug discovery. The growing body of research on this molecule suggests it may soon transition from a research chemical to a clinical development candidate.

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